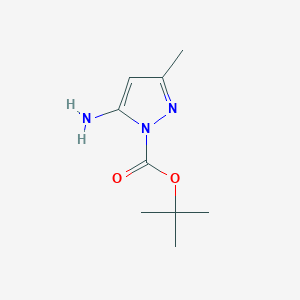

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Beschreibung

Key Observations:

- Functional Group Emphasis : Synonyms like "N1-BOC protected" highlight the tert-butoxycarbonyl protecting group on the pyrazole nitrogen.

- Registry Cross-References : Identifiers such as DTXSID90719351 and MFCD11656647 link the compound to toxicological and synthetic chemistry databases.

- Abbreviated Forms : The term "Boc" (tert-butoxycarbonyl) is widely used in synthetic organic chemistry to denote the protecting group.

This synonym diversity underscores the compound’s relevance in interdisciplinary research, particularly in medicinal chemistry and heterocyclic synthesis.

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6-5-7(10)12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRIBPTIGVLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719351 | |

| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065204-79-6 | |

| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Condensation of β-Ketonitriles with Hydrazine

The most versatile and widely employed method for synthesizing 5-aminopyrazoles, including 5-amino-3-methylpyrazole, involves the condensation of β-ketonitriles with hydrazines. The reaction mechanism proceeds via:

- Nucleophilic attack of hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Intramolecular cyclization through nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

This method is well-documented for its efficiency and versatility, allowing synthesis under mild conditions with good yields.

Alternative Routes Using 2,3-Dichloropropene Intermediates

A patented process describes the synthesis of 5-amino-3-methylpyrazole via reaction of hydrazine with an intermediate derived from 2,3-dichloropropene and hydrocyanic acid under controlled pH and in the presence of copper salts. This method avoids hazardous reagents such as sodium metal, sodium hydride, or explosive propargyl chloride, offering a safer and scalable route.

Boc Protection of 5-Amino-3-methylpyrazole

Once the 5-amino-3-methylpyrazole core is obtained, the nitrogen at the 1-position is selectively protected by tert-butyl carbamate (Boc) to yield this compound. The typical procedure involves:

- Dissolving the 5-amino-3-methylpyrazole in an aprotic solvent such as dichloromethane.

- Cooling the solution and adding a base catalyst such as 4-dimethylaminopyridine (DMAP).

- Slowly adding Boc anhydride at low temperature (around 0–5 °C).

- Allowing the reaction mixture to warm to room temperature and stirring for several hours.

- Workup includes washing, drying, and purification by column chromatography to isolate the Boc-protected product.

This method ensures regioselective protection without affecting the amino group at the 5-position, preserving the compound’s reactivity for subsequent transformations.

Representative Synthetic Sequence

Research Findings and Optimization

- The condensation of β-ketonitriles with hydrazines is highly efficient and adaptable to various substituted pyrazoles, making it the method of choice for preparing 5-amino-3-methylpyrazole derivatives.

- The Boc protection step is optimized by controlling temperature and stoichiometry to avoid over-protection or side reactions, with DMAP serving as an effective catalyst.

- Alternative synthetic routes using 2,3-dichloropropene intermediates provide safer and potentially more scalable methods, circumventing hazardous reagents.

- The Boc-protected product exhibits good stability under storage conditions (room temperature, inert atmosphere) and high purity (~98%), suitable for further synthetic applications or pharmaceutical intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | β-Ketonitrile, Hydrazine hydrate | Ethanol, mild conditions | High yield, mild, versatile | Requires pure β-ketonitrile |

| 2,3-Dichloropropene Intermediate | 2,3-Dichloropropene, Hydrocyanic acid | Hydrazine, Cu salts, controlled pH | Safer reagents, scalable | Multi-step, requires pH control |

| Boc Protection of Pyrazole N1 | 5-Amino-3-methylpyrazole | Boc anhydride, DMAP, DCM | Regioselective, mild conditions | Requires careful temperature control |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of nitro derivatives, alcohols, and halogenated pyrazoles.

Biology

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate has been investigated for its potential bioactive properties. Studies indicate that it exhibits significant antimicrobial and anticancer activities. For example, derivatives of pyrazole have shown potent inhibition against cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, with IC50 values as low as 0.36 µM against CDK2. Additionally, its antimicrobial properties have been highlighted in various studies targeting bacterial infections.

Medicine

In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor and therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer and infections.

Industry

The compound is also utilized in developing new materials with specific properties such as polymers and coatings. Its chemical characteristics make it suitable for applications in specialty chemicals and advanced materials.

Anticancer Activity

A notable study demonstrated that pyrazole derivatives could inhibit cellular proliferation in human tumor cell lines like HeLa and HCT116. The mechanism involves the inhibition of CDKs, which play a vital role in cell cycle progression.

Antimicrobial Activity

Research into the biological profile of pyrazole derivatives has indicated their effectiveness against various bacterial strains. The structural features of this compound contribute to its activity by enhancing binding to bacterial targets.

Wirkmechanismus

The mechanism of action of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

a) Tert-Butyl 3-Amino-5-Methyl-1H-Pyrazole-1-Carboxylate (CAS: 578008-32-9)

- Structure: Amino group at position 3, methyl at position 3.

- Synthesis : Reacts 5-methyl-1H-pyrazol-3-amine with Boc anhydride in 1,4-dioxane under reflux .

- Key Difference: Swapped substituent positions alter electronic properties and reactivity. For example, the amino group at position 3 may influence hydrogen bonding in target molecules differently .

b) Tert-Butyl 3-Amino-1H-Pyrazole-1-Carboxylate (CAS: 863504-84-1)

Substituent Variants

a) Tert-Butyl 3-Amino-5-Isopropyl-1H-Pyrazole-1-Carboxylate (CAS: 2249773-68-8)

- Structure : Isopropyl group at position 5 instead of methyl.

- Molecular Formula : C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol).

b) Tert-Butyl 3-Amino-5-Cyclobutyl-1H-Pyrazole-1-Carboxylate

Functionalized Derivatives

a) Tert-Butyl 3-((2-Chloropyrimidin-4-yl)Amino)-1H-Pyrazole-5-Carboxylate

- Structure : Chloropyrimidinyl group at position 3.

- Synthesis : Reacts with 2,4-dichloropyrimidine at 60°C for 48 hours.

- Applications : Demonstrates potent kinase inhibitory activity (IC₅₀ < 100 nM in PCTAIRE1 kinase assays) .

b) Ethyl 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS: 133261-10-6)

Pharmacologically Active Analogues

a) Tert-Butyl 3-(5-Bromothiophene-2-Carboxamido)-5-Methyl-Pyrazole-1-Carboxylate

- Synthesis: Couples 5-bromothiophene-2-carboxylic acid with tert-butyl 3-amino-5-methylpyrazole-1-carboxylate using TiCl₄ as a catalyst.

- Applications : Serves as a precursor to thiophene-based amides with anti-inflammatory properties .

b) 5-((2-((6-((Tert-Butoxycarbonyl)Amino)Hexyl)Amino)Quinazolin-4-yl)Amino)-1H-Pyrazole-3-Carboxylate

Comparative Data Table

Key Research Findings

Positional Isomerism: Swapping amino and methyl groups (as in CAS 578008-32-9 vs. 1065204-79-6) significantly alters hydrogen-bonding capacity, impacting target binding in kinase inhibitors .

Steric Effects : Bulky substituents (e.g., isopropyl) improve lipid solubility but may reduce synthetic yields due to steric hindrance .

Catalytic Efficiency : TiCl₄-catalyzed couplings (e.g., bromothiophene derivatives) achieve >85% yields under mild conditions, outperforming DCC/DMAP methods .

Biologische Aktivität

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1065204-79-6) is a heterocyclic compound characterized by a pyrazole ring with various functional groups, including an amino group, a tert-butyl group, and a carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2, with a molecular weight of 197.23 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 1065204-79-6 |

| Boiling Point | Not available |

While the precise mechanism of action for this compound remains largely undefined, preliminary studies suggest that it may interact with various biological targets through mechanisms such as enzyme inhibition or receptor modulation. The pyrazole moiety is known to participate in hydrogen bonding and π-π interactions, which are crucial for biological activity.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. For instance, compounds in the pyrazole family have been shown to inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells .

Case Studies:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole exhibited potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for certain derivatives were reported as low as 0.36 µM against CDK2, suggesting that similar compounds may possess comparable activities .

- Antimicrobial Activity : Another investigation into the biological profile of pyrazole derivatives indicated their potential as antimicrobial agents, targeting bacterial infections effectively.

Synthesis Methods

Multiple synthesis routes for this compound have been documented. These methods allow for modifications that could enhance biological activity or alter physical properties:

Comparison with Similar Compounds

This compound can be compared to other compounds within the pyrazole class:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | Different position of amino group on pyrazole |

| 4-Amino-3-methylpyrazole | C4H6N4 | Lacks the tert-butyl group; simpler structure |

| 5-Amino-4-methylpyrazole | C4H6N4 | Variation in positions of amino and methyl groups |

Q & A

Q. What is the standard protocol for synthesizing tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate?

Answer: The compound is synthesized via N-Boc protection of 5-amino-3-methylpyrazole using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (CH₂Cl₂)/tetrahydrofuran (THF) solvent mixture (4:1 v/v). The reaction proceeds at room temperature for 16 hours, followed by purification via silica gel flash chromatography (eluent: CH₂Cl₂ or PE/EtOAc mixtures) to yield the product . Key steps include:

- Stoichiometric use of Boc₂O (1.05 molar equivalents).

- Solvent selection to balance reactivity and solubility.

- Chromatographic purification to isolate the product (typical yield: ~66%) .

Q. How is the compound purified, and what analytical methods confirm its purity?

Answer: Purification is achieved via silica gel flash chromatography using gradients of petroleum ether (PE) and ethyl acetate (EtOAc). Purity is confirmed by:

- Thin-layer chromatography (TLC) (Rf ~0.35 in PE/EtOAc 80:20) .

- ¹H-NMR spectroscopy : Peaks at δ 1.69 ppm (singlet for tert-butyl group) and δ 5.74 ppm (pyrazole CH proton) confirm structural integrity .

- High-performance liquid chromatography (HPLC) or mass spectrometry (MS) for quantitative purity assessment (≥97%) .

Q. What spectroscopic techniques are used to characterize the compound’s structure?

Answer:

- ¹H-NMR : Identifies substituents (e.g., tert-butyl, methyl, and amino groups) and aromatic protons .

- X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks (using SHELX software for refinement) .

- Infrared (IR) spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity in downstream reactions?

Answer: Substituents like nitro groups (e.g., tert-butyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxylate) alter electronic density, affecting nucleophilic/electrophilic reactivity. For example:

Q. What role do hydrogen-bonding interactions play in crystallization?

Answer: The NH₂ group participates in hydrogen bonds (N–H···O/N) to form supramolecular aggregates. Graph set analysis (e.g., Etter’s formalism) reveals motifs like R₂²(8) rings, stabilizing crystal lattices . For example:

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Q. What strategies optimize reaction conditions for Boc protection of amino-pyrazoles?

Answer: Key variables include:

- Solvent selection : THF enhances Boc₂O solubility, while CH₂Cl₂ minimizes side reactions.

- Temperature control : Prolonged room-temperature reactions prevent Boc-group cleavage .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation but may require post-reaction removal .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability studies recommend:

Q. Can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Answer: Density functional theory (DFT) calculates:

- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attacks.

- Solubility parameters : LogP values (~2.1) correlate with experimental partition coefficients .

- Docking studies : Pyrazole scaffolds show affinity for kinase ATP-binding pockets, guiding drug design .

Methodological Notes

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation (H315/H319) .

- Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

- Crystallization screening : Employ high-throughput platforms (e.g., microbatch under oil) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.